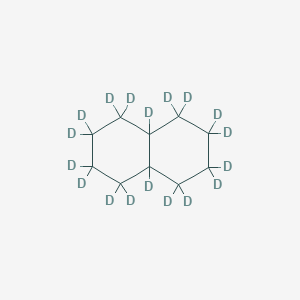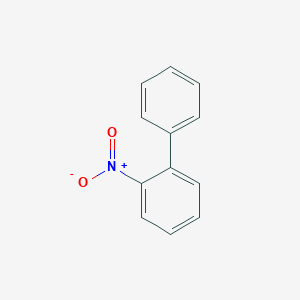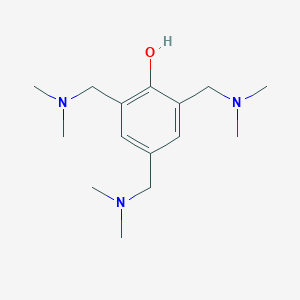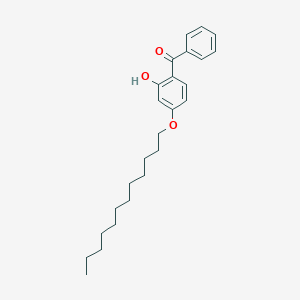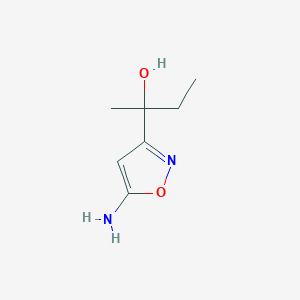
2-(5-Aminoisoxazol-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminoisoxazol-3-yl)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoxazole, which is known for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Aminoisoxazol-3-yl)butan-2-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the central nervous system, such as GABA and glutamate receptors. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-Aminoisoxazol-3-yl)butan-2-ol in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-Aminoisoxazol-3-yl)butan-2-ol. One potential area of focus is the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of neurotransmitters and receptors in the central nervous system. Furthermore, there is potential for the synthesis of novel derivatives of 2-(5-Aminoisoxazol-3-yl)butan-2-ol with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(5-Aminoisoxazol-3-yl)butan-2-ol involves the condensation of 5-aminoisoxazole-3-carboxylic acid with 2-bromo-1-butanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been used as a building block for the synthesis of various bioactive molecules.
Propiedades
Número CAS |
134965-78-9 |
|---|---|
Nombre del producto |
2-(5-Aminoisoxazol-3-yl)butan-2-ol |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(5-amino-1,2-oxazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3 |
Clave InChI |
WGZRJWRMVMPRML-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NOC(=C1)N)O |
SMILES canónico |
CCC(C)(C1=NOC(=C1)N)O |
Sinónimos |
3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



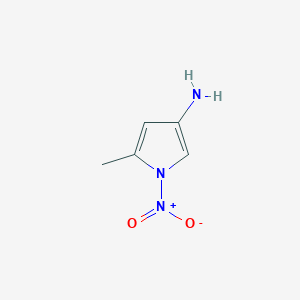
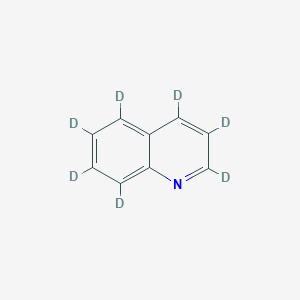
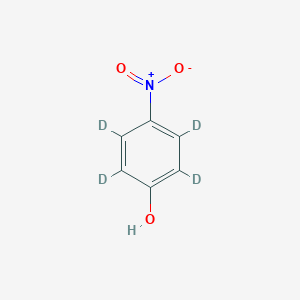
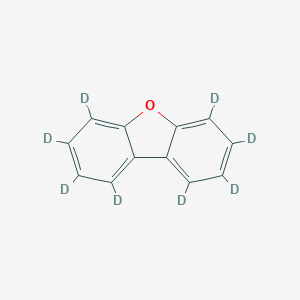
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

